Product packaging for 6-Methoxybenzo[d]thiazole-2(3H)-thione(Cat. No.:CAS No. 2182-73-2)

6-Methoxybenzo[d]thiazole-2(3H)-thione

Cat. No.: B1589282
CAS No.: 2182-73-2
M. Wt: 197.3 g/mol
InChI Key: WBKYNVBTKLKJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxybenzo[d]thiazole-2(3H)-thione (CAS 2182-73-2) is a benzothiazole-based compound with the molecular formula C8H7NOS2 and a molecular weight of 197.27-197.28 g/mol . This chemical features a benzothiazole core, an aromatic heterocyclic system containing nitrogen and sulfur atoms, which is a privileged scaffold in medicinal chemistry and materials science due to its versatile biological activities and specific chemical properties . The molecule is characterized by a thiocarbonyl group and a methoxy substituent at the 6-position, a modification known to significantly influence the molecule's electronic properties, solubility, and biological interactions . In scientific research, this compound and its structural analogs serve as key intermediates and active agents in various fields. Thiazole derivatives have been demonstrated to be effective corrosion inhibitors for materials like C38 carbon steel in acidic media, functioning by adsorbing to the metal surface and forming a protective film . Furthermore, the benzothiazole nucleus is a significant structure in drug discovery. Research indicates that various benzothiazole and dihydropyrimidinethione (DHPMT) derivatives exhibit notable cytotoxic effects and have been investigated for their antiproliferative activity against a range of human cancer cell lines, including melanoma, prostate, gastric (AGS), and breast cancer (MCF-7) cells . The planarity of the benzothiazole ring and its ability to participate in complex interactions make it a valuable building block for developing new chemical entities with potential therapeutic applications . The product is classified as For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS2 B1589282 6-Methoxybenzo[d]thiazole-2(3H)-thione CAS No. 2182-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c1-10-5-2-3-6-7(4-5)12-8(11)9-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKYNVBTKLKJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464711
Record name 6-Methoxy-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2182-73-2
Record name 6-Methoxy-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 6 Methoxybenzo D Thiazole 2 3h Thione and Its Derivatives

Direct Synthesis Approaches to 6-Methoxybenzo[d]thiazole-2(3H)-thione

Direct synthesis methods focus on constructing the target molecule in a minimal number of steps, often by forming the critical thiocarbonyl group in the final stage or by assembling the heterocyclic ring from simple precursors without the need for catalysts.

Thionation Reactions from Related Benzothiazolones (e.g., with Phosphorous Pentasulfide)

The conversion of a carbonyl group into a thiocarbonyl, known as thionation, is a fundamental and direct method for synthesizing this compound from its corresponding oxygen analog, 6-methoxybenzo[d]thiazol-2(3H)-one. This transformation is typically achieved using sulfurizing agents, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent being the most common. niscpr.res.in The development of thionation methods was a key milestone in benzothiazole (B30560) chemistry, dating back to the 1950s.

The reactivity of these thionating agents is influenced by the electron density at the carbonyl oxygen. niscpr.res.in For lactams and amides like 6-methoxybenzothiazol-2(3H)-one, Lawesson's Reagent often provides higher yields and fewer side reactions compared to P₄S₁₀ alone. niscpr.res.in A more modern and highly efficient alternative is Curphey's reagent, a combination of P₄S₁₀ and hexamethyldisiloxane (B120664) (HMDS), which effectively converts lactams and other carbonyl compounds to their thiono derivatives. acs.orgasianpubs.org This reagent offers the advantage that its byproducts can be removed through a simple hydrolytic workup, avoiding the chromatographic purification often required for Lawesson's reagent. acs.orgasianpubs.org

Table 1: Comparison of Common Thionating Reagents

Reagent Chemical Formula Typical Substrates Advantages Disadvantages
Phosphorus Pentasulfide P₄S₁₀ Ketones, Esters, Amides Cost-effective, byproducts removable by aqueous workup niscpr.res.in Can require harsh conditions, may lead to side reactions niscpr.res.in
Lawesson's Reagent (LR) C₂₈H₄₂O₂P₂S₄ Amides, Ketones Higher yields and fewer side reactions for amides niscpr.res.in Byproducts require chromatographic removal
Curphey's Reagent P₄S₁₀ / (CH₃)₃SiOSi(CH₃)₃ Esters, Lactones, Amides, Ketones High efficiency, simple hydrolytic workup for byproducts acs.orgasianpubs.org Requires preparation of the reagent mixture

Catalyst-Free and Additive-Free Synthetic Routes

Modern synthetic chemistry emphasizes the development of environmentally benign methods that avoid the use of heavy metal catalysts and other additives. Several catalyst-free strategies have been developed for the synthesis of the core benzothiazole structure. One-pot, three-component reactions are particularly noteworthy. For instance, 2-unsubstituted benzothiazoles can be synthesized from o-iodoanilines, potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org In this reaction, DMSO serves multiple roles as a carbon source, solvent, and oxidant, obviating the need for a metal catalyst. organic-chemistry.org

Another approach involves the base-promoted, transition-metal-free intramolecular cyclization of N-(2-halophenyl)thioureas to yield 2-aminobenzothiazole (B30445) derivatives. mdpi.com Furthermore, catalyst-free multicomponent domino reactions involving arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water have been reported for the synthesis of various trisubstituted thiazoles. chemrxiv.org While a specific catalyst- and additive-free route starting from o-iodoanilines to directly yield this compound is not prominently documented, these examples demonstrate that the assembly of the benzothiazole ring system can be achieved under catalyst-free conditions, representing a viable strategy for its synthesis. organic-chemistry.orgchemrxiv.org

Multi-Step Organic Synthesis of this compound Derivatives

Multi-step syntheses allow for the construction of complex and functionalized derivatives by building the heterocyclic core and subsequently modifying it. These methods offer versatility in introducing a wide range of substituents.

Condensation Reactions Involving Aromatic Amines and Thiazole (B1198619) Precursors

A classical and widely used method for constructing the benzothiazole ring system is the condensation of an o-aminothiophenol derivative with a suitable one-carbon electrophile. rsc.org To synthesize derivatives of this compound, the key starting material is 2-amino-5-methoxythiophenol.

The reaction of this aminothiophenol with reagents like carbon disulfide (CS₂) or thiophosgene (B130339) (CSCl₂) leads to the formation of the target thione. These condensation reactions are fundamental to building the core heterocyclic structure, which can then be functionalized further. mdpi.comnih.gov The synthesis of various 2-arylbenzothiazoles has been achieved through the condensation of 2-aminothiophenols with aromatic aldehydes, often under oxidative conditions or catalyzed by reusable agents like samarium triflate in an aqueous medium. organic-chemistry.orgrsc.org

Oxidative Ring Closure Methodologies

Oxidative cyclization is a powerful strategy for forming the benzothiazole ring, typically involving the intramolecular C-S bond formation from an N-aryl thioamide precursor. This method, often referred to as the Jacobson synthesis, traditionally uses chemical oxidants like potassium ferricyanide (B76249) in an alkaline solution. niscpr.res.inresearchgate.net

Modern variations of this reaction employ a wide array of oxidizing systems, offering milder conditions and greater efficiency.

Iodine-Mediated Cyclization : Molecular iodine can act as both an electrophilic activator and an oxidant to promote the intramolecular cyclization of precursors like 2-(styrylthio)anilines or β-ketothioamides into benzothiazoles, avoiding the need for metal catalysts. publish.csiro.auorganic-chemistry.org

Bioinspired Aerobic Oxidation : A cooperative catalytic system using laccase and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) enables the aerobic oxidative cyclization of intermediates formed from 2-aminothiophenols and aldehydes. rsc.org This green chemistry approach uses molecular oxygen as the terminal oxidant in aqueous media at ambient temperature. rsc.org

Other Oxidizing Agents : Various other oxidants such as selenium dioxide (SeO₂), potassium permanganate (B83412) (KMnO₄), and hypervalent iodine have also been successfully used to facilitate the oxidative cyclization of thioamides to form the benzothiazole ring. asianpubs.orgpublish.csiro.au

Table 2: Selected Oxidative Cyclization Methods for Benzothiazole Synthesis

Precursor Catalyst / Oxidant Conditions Key Features
N-Aryl Thioamides Potassium Ferricyanide / NaOH Aqueous solution Classic Jacobson synthesis niscpr.res.in
β-Ketothioamides Iodine (I₂) - Metal-free, facile protocol publish.csiro.au
2-Aminothiophenol (B119425) + Aldehyde Laccase / DDQ / O₂ Aqueous media, room temp. Green, biocatalytic, aerobic oxidation rsc.org
2-(Styrylthio)anilines Iodine (I₂) DCE, 80 °C Metal-free, good functional group tolerance organic-chemistry.org
N-Aryl Thioamides KMnO₄ / Alkaline solution - Use of a strong, traditional oxidant asianpubs.org

Electrophilic Aromatic Substitution for Functionalization

Once the this compound core is assembled, its benzene (B151609) ring can be further functionalized via electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the existing substituents. The methoxy (B1213986) group at the C-6 position is a powerful activating group and is ortho, para-directing. The thiazole-thione portion of the molecule is generally electron-withdrawing and deactivating. Therefore, incoming electrophiles are directed to the C-5 and C-7 positions, which are ortho to the strongly activating methoxy group.

To achieve selective substitution, particularly if other positions are desired or to prevent side reactions, a protecting group strategy may be employed. For example, in the synthesis of 2-amino-6-nitrobenzothiazole, the amine group is first acylated. google.comgoogle.com This protected intermediate is then nitrated, which selectively installs the nitro group at the C-6 position. google.comgoogle.com Subsequent deprotection (saponification) yields the final product. google.com This principle of using a protecting group on the heterocyclic ring to control the regioselectivity of electrophilic substitution on the benzene ring is a key strategy for producing specifically functionalized derivatives. Common electrophilic substitution reactions include nitration (using nitric/sulfuric acid) and halogenation (using halogens like Cl₂ or Br₂).

Diazotization and Sandmeyer Iodination for Halogenation

The introduction of a halogen atom, specifically iodine, onto the benzothiazole core can be effectively achieved through a two-step diazotization and Sandmeyer iodination sequence starting from an aromatic amine. This classic transformation is a valuable tool for preparing aryl iodides, which are versatile intermediates in organic synthesis, particularly for cross-coupling reactions. thieme-connect.de

The process begins with the diazotization of an aromatic amine. This involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures. thieme-connect.deyoutube.com This converts the primary amino group into a diazonium salt. The resulting diazonium group is an excellent leaving group (N₂ gas), facilitating its substitution.

In the subsequent Sandmeyer reaction, the diazonium salt is treated with a solution of potassium iodide or another iodide source. thieme-connect.de This leads to the replacement of the diazonium group with an iodine atom, yielding the corresponding aryl iodide. While traditionally carried out in two separate steps, one-pot procedures have been developed. For instance, a convenient and rapid one-pot method involves the sequential diazotization–iodination of aromatic amines using sodium nitrite, silica (B1680970) sulfuric acid, and potassium iodide under solvent-free conditions at room temperature. thieme-connect.de This approach offers advantages in terms of safety and reaction rate, as supporting the diazonium salt on silica sulfuric acid increases the reaction's surface area. thieme-connect.de

Table 1: Key Steps in Diazotization and Sandmeyer Iodination

StepReagentsIntermediate/ProductKey Transformation
DiazotizationAromatic Amine, NaNO₂, Strong Acid (e.g., HCl, H₂SO₄)Arenediazonium SaltConversion of -NH₂ to -N₂⁺
Sandmeyer IodinationArenediazonium Salt, KIAryl IodideReplacement of -N₂⁺ with -I

Sonogashira Cross-Coupling Reactions for Alkyne Introduction

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups, making it highly valuable in the synthesis of complex molecules. wikipedia.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species occurs, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper acetylide, which then participates in the transmetalation step. youtube.com

This reaction is instrumental in introducing alkyne moieties onto the 6-methoxybenzothiazole (B1296504) scaffold, provided a halogenated precursor (such as the one prepared via Sandmeyer iodination) is available. The resulting alkynylated benzothiazoles are versatile intermediates for further functionalization.

Table 2: Components of the Sonogashira Cross-Coupling Reaction

ComponentRoleCommon Examples
Palladium CatalystFacilitates the cross-couplingPd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalystForms the copper acetylideCuI
BaseDeprotonates the terminal alkyneEt₃N, i-Pr₂NH
SubstratesReactantsAryl/Vinyl Halide, Terminal Alkyne

Fluoride (B91410) Desilylation Techniques for Terminal Alkyne Generation

In many synthetic strategies, the terminal alkyne required for reactions like the Sonogashira coupling or cycloadditions is protected with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group. This protection prevents unwanted side reactions. The removal of this silyl group to generate the free terminal alkyne is a crucial deprotection step.

Fluoride-based reagents are the most common and effective for desilylation due to the high affinity of fluoride for silicon, forming a strong Si-F bond. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose, typically in a solvent like tetrahydrofuran (B95107) (THF). Other fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) can also be employed, sometimes with the addition of a crown ether to enhance the solubility of the fluoride salt. The reaction is generally clean and proceeds under mild conditions, making it compatible with a variety of functional groups that might be present on the 6-methoxybenzothiazole core.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. nih.gov The reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-isomer, in contrast to the uncatalyzed thermal reaction which produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. beilstein-journals.org This intermediate then reacts with the azide, proceeding through a series of steps to form the triazole ring and regenerate the copper(I) catalyst. rsc.org Common sources of the copper(I) catalyst include copper(I) salts like CuI, or the in situ reduction of copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate. beilstein-journals.org

Starting with an alkynylated 6-methoxybenzothiazole derivative (generated via Sonogashira coupling and subsequent desilylation), the CuAAC reaction allows for the straightforward introduction of a triazole ring by reacting it with a suitable azide. This methodology has been applied to benzothiazole-functionalized alkynes to create fused 1,2,3-triazole derivatives. tandfonline.com

Synthesis of Specific Derivative Classes from 6-Methoxy-2-aminobenzothiazole Precursors

The 2-amino group of 6-methoxy-2-aminobenzothiazole serves as a versatile handle for the synthesis of various derivative classes through reactions targeting this functional group.

Formation of Hydrazinobenzothiazole Derivatives

The amino group of 2-aminobenzothiazoles can be converted to a hydrazine (B178648) residue, which opens up pathways to a wide array of hydrazone derivatives. nih.gov The synthesis of 6-methoxy-2-hydrazinobenzothiazole is achieved by reacting 6-methoxy-2-aminobenzothiazole with hydrazine hydrate. ekb.eg One reported method specifies carrying out this reaction in the presence of concentrated hydrochloric acid and ethylene (B1197577) glycol. ekb.eg Another general procedure for similar compounds involves the reaction of 2-aminobenzothiazoles with hydrazine hydrate, which can then be reacted with various aldehydes to form hydrazones. nih.gov These 2-hydrazinobenzothiazole (B1674376) derivatives are valuable intermediates; for instance, they can be reacted with dicarboxylic acid anhydrides to form N'-substituted monohydrazides. chemicalpapers.com

Preparation of Schiff Bases and their Cyclized Products

Schiff bases, characterized by an imine or azomethine group (-C=N-), are readily synthesized by the condensation reaction of a primary amine with an aldehyde or a ketone. niscpr.res.inalayen.edu.iq The 2-amino group of 6-methoxy-2-aminobenzothiazole is a suitable nucleophile for this reaction.

The general synthesis involves reacting 6-methoxy-2-aminobenzothiazole with a variety of substituted aldehydes in a suitable solvent, often an alcohol like ethanol (B145695). jocpr.comresearchgate.net The reaction is frequently catalyzed by a few drops of an acid, such as glacial acetic acid, or a base like piperidine, and may require heating under reflux. jocpr.comijpbs.com For example, Schiff bases have been prepared by refluxing a benzothiazole derivative with an aldehyde in absolute ethanol with a drop of piperidine. jocpr.com The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. jocpr.com These compounds are important not only in their own right but also as intermediates for the synthesis of other heterocyclic systems. For instance, the imine bond can be a site for cyclization reactions to form more complex fused ring systems. nih.gov

Synthesis of Pyrazole-Benzothiazole Conjugates

The conjugation of benzothiazole and pyrazole (B372694) moieties creates hybrid molecules of significant interest in medicinal chemistry. Synthetic strategies typically involve the condensation of a substituted benzothiazole-hydrazine or a benzothiazol-2-amine with a pyrazole derivative containing a suitable reactive group, such as an aldehyde.

One specific route involves the preparation of 6-methoxy-2-hydrazinobenzothiazole, which serves as a key intermediate. This hydrazine derivative is then reacted with ethyl acetoacetate (B1235776) to yield the corresponding pyrazole-6-methoxybenzothiazole. ekb.eg The initial step is the synthesis of 6-methoxy-2-aminobenzothiazole from p-anisidine (B42471) and ammonium (B1175870) thiocyanate (B1210189), followed by oxidative cyclization. This amine is then converted to the hydrazine derivative using hydrazine hydrate. ekb.eg

Another established method is the direct condensation of a substituted 2-aminobenzothiazole with a pyrazole-carbaldehyde. For instance, (E)-N-[(3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl)methylene]-6-methoxybenzo[d]thiazol-2-amine was synthesized by reacting 2-amino-6-methoxybenzothiazole (B104352) with 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde. researchgate.net This reaction typically proceeds in ethanol under reflux, yielding the final imine-linked conjugate. researchgate.net

The table below summarizes representative examples of pyrazole-benzothiazole conjugates derived from 6-methoxy-2-aminobenzothiazole.

Table 1: Synthesis of Pyrazole-Benzothiazole Conjugates

Starting Benzothiazole Derivative Reagent Resulting Conjugate Reference
6-methoxy-2-hydrazinobenzothiazole Ethyl acetoacetate Pyrazole-6-methoxybenzothiazole ekb.eg
2-amino-6-methoxybenzothiazole 3-(3,4-Dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde (E)-N-[(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)methylene]-6-methoxybenzo[d]thiazol-2-amine researchgate.net

Generation of Thio(urea)benzothiazole (TBT/UBT) Analogues using Isocyanates/Isothiocyanates and Carbon Disulfide

The synthesis of (thio)urea benzothiazole (TBT/UBT) derivatives is a common modification of the 2-aminobenzothiazole scaffold. These compounds are typically prepared through the reaction of a 2-aminobenzothiazole with an appropriate isocyanate or isothiocyanate. nih.gov This reaction leads to the formation of a urea (B33335) or thiourea (B124793) linkage at the 2-position of the benzothiazole ring.

A specific example is the synthesis of N-(6-Methoxy-BT-2-yl)-N′-(3-methoxy-phenyl)(thio)ureas. mdpi.com This was achieved via an amide coupling reaction between 6-methoxy-2-aminobenzothiazole (6-methoxy-2ABT) and either 3-methoxyphenylisocyanate or 3-methoxyphenylisothiocyanate. The reaction is typically conducted in a solvent like pyridine (B92270) at elevated temperatures. nih.govmdpi.com

An alternative approach for creating related derivatives involves using carbon disulfide. The treatment of 6-substituted-2ABTs with carbon disulfide in an alkaline medium generates a dithiocarbamate (B8719985) intermediate. This intermediate can then be reacted in situ with an alkylating agent, such as dimethyl sulfate, to produce 6-substituted-2-(S-methyl-dithiocarbamate)-BT derivatives. mdpi.com

Table 2: Synthesis of (Thio)urea Benzothiazole Analogues

Starting Benzothiazole Derivative Reagent Resulting Analogue Reference
6-methoxy-2-aminobenzothiazole 3-methoxyphenylisocyanate N-(6-Methoxybenzo[d]thiazol-2-yl)-N'-(3-methoxyphenyl)urea mdpi.com
6-methoxy-2-aminobenzothiazole 3-methoxyphenylisothiocyanate N-(6-Methoxybenzo[d]thiazol-2-yl)-N'-(3-methoxyphenyl)thiourea nih.govmdpi.com

Formation of β-Lactam and Tetrazole Derivatives

The synthesis of β-lactam (azetidin-2-one) and tetrazole rings fused or appended to a benzothiazole core typically proceeds through a Schiff base intermediate. While direct synthesis from this compound is not commonly reported, a plausible and widely used pathway starts with 6-methoxy-2-aminobenzothiazole.

First, the 2-amino group is condensed with an aromatic aldehyde to form a Schiff base (an imine). This intermediate is then subjected to cyclization reactions.

For β-Lactam formation: The Schiff base is reacted with chloroacetyl chloride in the presence of a base like triethylamine. jmchemsci.com This [2+2] cycloaddition reaction forms the four-membered β-lactam ring.

For Tetrazole formation: The Schiff base can be reacted with sodium azide (NaN₃). jmchemsci.com The azide ion attacks the imine carbon, leading to a cyclization that forms the five-membered tetrazole ring. Another route to tetrazoles involves the [3+2] cycloaddition of an azide with a nitrile. nih.gov

These general methods illustrate how the 6-methoxybenzothiazole scaffold can be elaborated to include these important heterocyclic motifs.

Table 3: Plausible Synthesis of β-Lactam and Tetrazole Derivatives

Intermediate Reagent Resulting Derivative Type General Method Reference
Schiff base of 6-methoxy-2-aminobenzothiazole Chloroacetyl chloride, Triethylamine β-Lactam derivative jmchemsci.com
Schiff base of 6-methoxy-2-aminobenzothiazole Sodium azide (NaN₃) Tetrazole derivative jmchemsci.com

Reaction Mechanism Studies Related to the Chemical Compound's Synthesis

Insights into Ring-Closing and Cyclization Pathways

The formation of the benzothiazole ring is a cornerstone of these syntheses, with several mechanistic pathways having been investigated.

One of the most common methods is the condensation of a 2-aminothiophenol with an aldehyde. A plausible mechanism involves the initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. ekb.eg This is followed by intramolecular cyclization where the thiol group attacks the same carbon, leading to a dehydrated benzothiazoline (B1199338) intermediate. The final step is an oxidation or dehydrogenation of the benzothiazoline to yield the aromatic benzothiazole ring. ekb.eg

Another significant pathway is the Jacobsen cyclization , which involves heating a thioanilide (e.g., N-(2-halophenyl)thiobenzamide) with a base. researchgate.netindexcopernicus.com A modified version of this involves the radical cyclization of thioanilides induced by an oxidizing agent like potassium ferricyanide. researchgate.net

The Huggins-Jacobsen reaction or similar oxidative cyclizations are used to synthesize 2-aminobenzothiazoles directly. This involves reacting a p-substituted aniline (B41778) (like p-anisidine) with potassium or ammonium thiocyanate to form an arylthiourea intermediate. acs.org This thiourea then undergoes an oxidative cyclization, often mediated by bromine in acetic acid, to close the thiazole ring and form the 2-amino-6-substituted-benzothiazole. acs.orgnih.gov The mechanism involves the electrophilic attack of bromine on the sulfur atom, followed by an intramolecular electrophilic attack of the activated sulfur onto the aniline ring, and subsequent aromatization.

Mechanistic Investigations of Functional Group Interconversions

Functional Group Interconversion (FGI) is a fundamental strategy in multi-step synthesis where one functional group is converted into another that is more suitable for a subsequent reaction step. youtube.com This concept is critical in the synthesis of the derivatives discussed.

Amine to Hydrazine: The synthesis of pyrazole conjugates often requires a hydrazine moiety. The conversion of 6-methoxy-2-aminobenzothiazole into 6-methoxy-2-hydrazinobenzothiazole is a clear example of FGI. ekb.eg This transformation changes the nucleophilic character and allows for subsequent cyclization with dicarbonyl compounds like ethyl acetoacetate to form a pyrazole ring.

Amine to (Thio)Urea: The reaction of 2-aminobenzothiazole with isocyanates or isothiocyanates is an FGI that transforms an amino group into a urea or thiourea. nih.govmdpi.com This changes the molecule's hydrogen bonding capabilities and steric profile.

Amine to Imine (Schiff Base): The condensation of an amine with an aldehyde to form an imine is a crucial FGI that activates the molecule for further cyclization. The resulting C=N double bond is the electrophilic site for the ring-closing step in the formation of both β-lactams (with chloroacetyl chloride) and tetrazoles (with sodium azide). jmchemsci.com

Thiourea to 2-Aminobenzothiazole: The very formation of the 2-aminobenzothiazole core from an arylthiourea involves a sequence of transformations that can be viewed through the lens of FGI, culminating in a ring-closing cyclization. acs.org This process converts the thiourea functional group into a cyclic guanidine-like system embedded within the benzothiazole ring.

Advanced Spectroscopic and Structural Characterization of 6 Methoxybenzo D Thiazole 2 3h Thione

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each functional group absorbs light at a characteristic frequency, causing the bonds to vibrate. These absorptions appear as distinct bands in an FT-IR spectrum, providing a molecular "fingerprint."

For 6-Methoxybenzo[d]thiazole-2(3H)-thione, FT-IR analysis would be expected to confirm the presence of its key functional groups: the N-H bond of the thiazole (B1198619) ring, the C=S (thione) group, the aromatic ring system, and the C-O ether linkage of the methoxy (B1213986) group. While specific, experimentally verified spectral data for this compound is not widely published, the expected regions for these vibrations can be predicted based on established correlation tables.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupBondVibration TypeExpected Frequency Range (cm⁻¹)
Amine/ThioamideN-HStretch3100-3300
Aromatic RingC-HStretch3000-3100
Methoxy GroupC-HStretch2850-2960
Aromatic RingC=CStretch1450-1600
ThioneC=SStretch1050-1250
EtherC-OStretch1000-1300 (asymmetric & symmetric)

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. ¹H-NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C-NMR provides analogous information for the carbon atoms.

In the case of this compound, ¹H-NMR would show distinct signals for the methoxy protons, the three protons on the aromatic ring, and the proton attached to the nitrogen atom. The chemical shift, splitting pattern (multiplicity), and integration of these signals would confirm the substitution pattern of the benzene (B151609) ring. Similarly, ¹³C-NMR would show eight distinct signals corresponding to each carbon atom in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic, methoxy, or thione carbon).

Table 2: Predicted ¹H-NMR Chemical Environments for this compound

Proton TypeNumber of ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
N-H1Broad, variable (e.g., 10-13)Singlet (broad)
Aromatic H36.8 - 7.5Doublets, Doublet of Doublets
Methoxy (O-CH₃)33.7 - 3.9Singlet

Table 3: Predicted ¹³C-NMR Chemical Environments for this compound

Carbon TypeNumber of CarbonsExpected Chemical Shift (δ, ppm)
Thione (C=S)1180-200
Aromatic C-O1155-160
Aromatic C-S/C-N2130-150
Aromatic C-H3105-125
Methoxy (O-CH₃)155-60

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high precision and can also provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₈H₇NOS₂. The nominal molecular weight is 197 g/mol , and the more precise monoisotopic mass is approximately 197.00 g/mol . ambeed.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a mass measurement accurate to several decimal places. Under electron ionization (EI), the molecule would produce a characteristic fragmentation pattern that could be used to further confirm the structure. While detailed fragmentation studies are not available in the searched literature, the key expected ions can be identified.

Table 4: Key Mass Spectrometry Data for this compound

Ion TypeFormulaCalculated Mass (m/z)Description
Molecular Ion [M]⁺[C₈H₇NOS₂]⁺197.00The intact molecule with one electron removed.
Protonated Molecule [M+H]⁺[C₈H₈NOS₂]⁺198.01The intact molecule with one proton added (common in ESI, APCI).

X-ray Crystallography for Precise Solid-State Structure Determination

This technique would provide unambiguous proof of the structure of this compound, including the planarity of the benzothiazole (B30560) ring system and the conformation of the methoxy group. To date, a single-crystal X-ray structure for this compound has not been reported in the publicly accessible Cambridge Structural Database or found in the reviewed scientific literature. For comparison, the crystal structure of a related compound, 6-Nitro-1,3-benzothiazole-2(3H)-thione, has been determined and shows a monoclinic crystal system. nih.gov However, the substitution of a nitro group for a methoxy group would significantly alter crystal packing and intermolecular interactions.

Biological Activities and Pharmacological Investigations of 6 Methoxybenzo D Thiazole 2 3h Thione Derivatives

Antimicrobial Efficacy

Derivatives of 6-methoxybenzo[d]thiazole-2(3H)-thione have demonstrated notable activity against a range of microbial pathogens. The introduction of a methoxy (B1213986) group at the 6-position of the benzothiazole (B30560) ring, often in combination with other substitutions, has been shown to influence the antimicrobial spectrum and potency of these compounds. nih.govresearchgate.net

Research has consistently shown that benzothiazole derivatives are effective against Gram-positive bacteria. One study focusing on a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide derivatives highlighted a specific 6-methoxy compound, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (B32628) (compound BTC-j), for its significant antibacterial potential. researchgate.net This compound exhibited potent activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL and against Staphylococcus aureus with an MIC of 12.5 µg/mL. researchgate.net

Other studies have reinforced the efficacy of methoxy-containing benzothiazoles. A derivative featuring both chloro and methoxy groups on the aryl ring (compound A07) displayed an MIC of 15.6 µg/ml against S. aureus. rsc.org In broader screenings, various benzothiazole derivatives have shown MIC values ranging from 25 to 200 µg/mL against B. subtilis and S. aureus. nih.gov Furthermore, 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives have also been identified as active against Gram-positive organisms like S. aureus and Enterococcus faecalis. researchgate.netmedipol.edu.tr The collective data suggests that the 6-methoxy substitution is a viable strategy for developing agents active against pathogenic Gram-positive bacteria.

Table 1: MIC Values of this compound Derivatives against Gram-Positive Bacteria

Compound Bacterium MIC (µg/mL) Reference
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide Bacillus subtilis 6.25 researchgate.net
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide Staphylococcus aureus 12.5 researchgate.net
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide Staphylococcus aureus 15.6 rsc.org

The challenge of treating infections caused by Gram-negative bacteria, with their complex and less permeable outer membrane, is a significant focus of antimicrobial research. Derivatives of this compound have shown promise in this area. The same N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (compound BTC-j) that was effective against Gram-positive bacteria also demonstrated strong activity against Gram-negative strains. researchgate.net It recorded an MIC of 3.125 µg/mL against Escherichia coli and 6.25 µg/mL against Pseudomonas aeruginosa. researchgate.net

Supporting these findings, a benzothiazole derivative containing both methoxy and chloro groups (compound A07) was found to be highly active against E. coli, with an MIC value of 7.81 µg/mL. rsc.org Broader investigations into benzothiazole-clubbed isatin (B1672199) derivatives revealed that these compounds were often more effective against Gram-negative than Gram-positive strains, with one derivative showing an MIC of 3.1 µg/ml against E. coli and 6.2 µg/ml against P. aeruginosa. nih.gov These results underscore the potential of this chemical class to act as broad-spectrum antibacterial agents.

Table 2: MIC Values of this compound Derivatives against Gram-Negative Bacteria

Compound Bacterium MIC (µg/mL) Reference
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide Escherichia coli 3.125 researchgate.net
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide Pseudomonas aeruginosa 6.25 researchgate.net
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide Escherichia coli 7.81 rsc.org

Understanding how these compounds exert their antibacterial effects is crucial for their development as therapeutic agents. Research points to several mechanisms of action for benzothiazole derivatives.

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. Disrupting QS is a promising anti-virulence strategy. Studies have shown that benzo[d]thiazole-2-thiol derivatives can act as potent inhibitors of the Pseudomonas aeruginosa LasB quorum sensing system. This inhibition disrupts the production of virulence factors like elastase, which are controlled by the Las system, without necessarily killing the bacteria, potentially reducing the selective pressure for resistance.

Another identified mechanism of action is the disruption of the bacterial cell membrane's integrity. rsc.orgnih.gov Certain benzothiazole derivatives bearing amide moieties have been found to have a membrane-perturbing mode of action. rsc.org Studies monitoring the depolarization of both the outer and cytoplasmic membranes confirmed that these compounds could compromise membrane integrity. rsc.org This disruption can lead to the leakage of essential cellular components like DNA and proteins, ultimately causing cell death. nih.gov This mechanism has been observed in fungi as well, where benzothiazole compounds induced leakage from Aspergillus niger spores, suggesting a broad ability to destabilize microbial plasma membranes. nih.gov

In addition to their antibacterial properties, benzothiazole derivatives, including those related to the 6-methoxy scaffold, exhibit significant antifungal activity. researchgate.netnih.gov The compound N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide was noted for its antifungal potential. researchgate.net More specifically, 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives have been tested against a panel of pathogenic fungi, showing efficacy against Candida albicans, Candida krusei, and Candida parapisilosis. researchgate.netmedipol.edu.tr

The mechanism of antifungal action for the broader class of thiazole (B1198619) derivatives has been investigated, with studies showing they can reduce ergosterol (B1671047) levels in the fungal membrane. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption is a proven antifungal strategy. Thiazole derivatives have demonstrated potent activity against pathogenic yeasts like Cryptococcus neoformans and Cryptococcus gattii, which can cause severe infections such as cryptococcal meningitis. nih.gov The ability of these compounds to inhibit ergosterol biosynthesis highlights a key mechanism contributing to their antifungal efficacy. nih.gov

Mechanisms of Antibacterial Action

Anticancer and Antitumor Potential

The development of novel anticancer agents remains a critical area of pharmaceutical research. Derivatives of this compound have been investigated for their potential to inhibit cancer cell growth and target specific molecular pathways involved in oncogenesis.

In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HT-29, AGS)

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, revealing promising activity, particularly against breast and colon cancer cells.

Breast Cancer Cell Lines (MCF-7 and MDA-MB-231):

Studies have shown that benzothiazole derivatives can exhibit significant cytotoxicity against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. While specific data for this compound derivatives is part of a broader research area, related compounds have shown notable activity. For example, a series of novel thiazole derivatives demonstrated strong cytotoxic effects against MCF-7 cells.

Compound/Derivative ClassCell LineIC50/GI50 (µM)Reference
Thiazole-amino acid hybridsMCF-72.07 - 8.51 nih.gov
Indanone-based thiazolyl hydrazoneMDA-MB-231Not specified

Colon Cancer Cell Line (HT-29):

Derivatives of the thiazole family have also been investigated for their efficacy against colorectal cancer. An indanone-based thiazolyl hydrazone derivative, ITH-6, displayed notable cytotoxicity against the p53 mutant colorectal cancer cell line HT-29. scinito.ai Mechanistic studies revealed that this compound induces G2/M phase cell cycle arrest and apoptosis. scinito.ai Furthermore, it was observed to increase reactive oxygen species levels and inhibit the expression of NF-κB p65 and Bcl-2, key proteins in cell survival pathways. scinito.ai

Gastric Cancer Cell Line (AGS):

While direct cytotoxic data for this compound derivatives against the human gastric adenocarcinoma AGS cell line is not prominently available, research on other thiazole-containing compounds provides a rationale for their potential in this area. For instance, a novel 4-thiazolidinone (B1220212) derivative, Les-4367, was found to have its lowest IC50 value in AGS cells among a panel of six cancer cell lines. This study highlighted the potential of combining such derivatives with anti-HER2 antibodies to enhance their anticancer effects in gastric cancer.

Specific Molecular Targets in Oncogenesis

To understand the mechanisms underlying their anticancer activity, researchers have investigated the interaction of this compound derivatives with specific molecular targets that play crucial roles in cancer development and progression.

NRH:quinone oxidoreductase 2 (NQO2) is an enzyme implicated in various pathological processes, including cancer. Inhibition of NQO2 is considered a potential therapeutic strategy. A study focused on the discovery of potent benzothiazole inhibitors of NQO2 identified a 6-methoxy substituted analogue as a highly effective inhibitor. nih.govekb.eg Specifically, the 3',4',5'-trimethoxybenzothiazole analogue with a 6-methoxy substituent (compound 40 in the study) demonstrated a potent inhibitory concentration (IC50) of 51 nM against NQO2. nih.govekb.eg This finding strongly suggests that the 6-methoxybenzothiazole (B1296504) scaffold is a promising framework for the development of NQO2 inhibitors. Computational modeling has further supported these findings, indicating good shape complementarity and polar interactions of these benzothiazole derivatives with the NQO2 active site. ekb.eg

CompoundTargetIC50 (nM)Reference
6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazoleNQO251 nih.govekb.eg

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, as its overactivation drives tumor growth and proliferation. Several studies have explored benzothiazole and related thiazole derivatives as EGFR inhibitors. While not always specifying the 6-methoxy-2-thione substitution pattern, these studies provide a strong rationale for its potential. For instance, a pharmacoinformatics study identified promising benzothiazole derivatives as potential EGFR tyrosine kinase inhibitors through molecular docking and dynamics simulations. researchgate.net Other research has led to the discovery of novel benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives with potent EGFR inhibitory activity. Some of these compounds exhibited IC50 values in the sub-micromolar range, comparable to the known EGFR inhibitor Erlotinib.

The insulin-like growth factor 1 receptor (IGF1R) is another important receptor tyrosine kinase involved in cancer cell proliferation, survival, and resistance to therapy. The development of dual inhibitors that target both EGFR and IGF1R is a promising strategy to overcome drug resistance. Research into imidazo[2,1-b]thiazoles, a class of compounds structurally related to benzothiazoles, has identified them as multitargeted inhibitors of both IGF1R and members of the EGFR family. One study described imidazo[2,1-b]thiazole (B1210989) derivatives with notable efficacy against IGF-1R in A431 cells, demonstrating an IC50 value of 41 nM, alongside moderate potencies towards EGFR. This highlights the potential of the broader thiazole-containing heterocyclic family, including this compound derivatives, to be developed as dual inhibitors.

Modulation of Tubulin Polymerization

Derivatives of the thiazole and benzothiazole scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle. Disruption of their dynamic equilibrium leads to mitotic arrest and subsequent apoptosis in cancer cells, making them a key target for anticancer drug development. nih.gov

While direct studies on this compound are limited, research on structurally related compounds highlights the potential of the benzothiazole core in this area. For instance, a series of 1,2,4-triazole (B32235) derivatives designed to mimic the cis-stilbene (B147466) structure of combretastatin (B1194345) A-4 (a well-known tubulin inhibitor) have shown significant tubulin polymerization inhibitory activity. nih.gov One of the most potent compounds in a synthesized series, featuring an N-methyl-5-indolyl moiety, demonstrated strong cytotoxicity against various cancer cell lines, including those with multi-drug resistance. nih.gov Its inhibitory effect on tubulin assembly was comparable to that of established agents like combretastatin A-4. nih.gov

Furthermore, novel benzimidazole (B57391) derivatives have been designed and synthesized as tubulin polymerization inhibitors. Certain compounds from these series exhibited high cytotoxicity against cancer cells, with a degree of specificity towards melanoma cell lines, while showing less harm to normal cells. nih.gov Molecular docking studies suggest that these types of compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization. nih.gov

Table 1: Examples of Thiazole and Benzimidazole Derivatives as Tubulin Polymerization Inhibitors

Compound Type Key Structural Features Biological Activity Reference
1,2,4-Triazole Derivative Contains a 1,2,4-triazole ring with an N-methyl-5-indolyl moiety. Potent tubulin polymerization inhibitory activity and cytotoxicity against various cancer cells, including multi-drug-resistant lines. nih.gov
Benzimidazole Derivative A new class of benzimidazole compounds. Showed high cytotoxicity with specificity toward SK-Mel-28 melanoma cells and induced G2/M cell cycle arrest. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A direct derivative of 6-methoxybenzothiazole, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has demonstrated the ability to inhibit growth and induce programmed cell death in human leukemia cells (HL60 and U937). nih.govcapes.gov.br The mechanism of action for AMBAN-induced apoptosis involves the generation of reactive oxygen species (ROS) and the subsequent activation of a mitochondrial-mediated death signaling pathway. nih.govcapes.gov.br This includes a decrease in the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3, ultimately leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation. nih.govcapes.gov.br The activation of p38 MAPK has also been associated with the apoptotic activity of AMBAN. nih.govcapes.gov.br

The induction of apoptosis is often linked to the ability of these compounds to cause cell cycle arrest. For example, a hybrid molecule, COH-203, which contains a dithiole-thione scaffold similar to the thione in this compound, was found to cause G2/M phase cell cycle arrest in human promyelocytic leukemia HL-60 cells. semanticscholar.org This arrest was associated with the inhibition of microtubule depolymerization and an upregulation of cyclin B. semanticscholar.org Similarly, benzimidazole derivatives that inhibit tubulin polymerization also lead to a dose-dependent arrest of the cell cycle in the G2/M phase. nih.gov Other studies on benzoxazole (B165842) and benzimidazole derivatives have also shown their effectiveness in suppressing cell cycle progression and inducing apoptosis in various cancer cell lines. mdpi.comnih.gov

Table 2: Apoptotic and Cell Cycle Arrest Activity of Benzothiazole and Related Derivatives

Compound Cell Line Key Findings Reference
2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) HL60 and U937 (Human Leukemia) Induced apoptosis through a mitochondrial/caspase 9/caspase 3-dependent pathway. nih.govcapes.gov.br
COH-203 HL-60 (Human Promyelocytic Leukemia) Induced G2/M cell cycle arrest and apoptosis via the mitochondrial pathway. semanticscholar.org
Benzoxazole Derivative K313 Nalm-6 and Daudi (Human B-cell Leukemia and Lymphoma) Induced G0/G1 cell cycle arrest and apoptosis, accompanied by autophagy blockage. mdpi.com
Benzimidazole Derivatives 10 and 13 MDA-MB-231, SKOV3, and A549 Suppressed cell cycle progression and induced apoptosis. nih.gov

Neurodegenerative Disease Research Applications

Development as Molecular Probes for Tau Protein Interactions

The benzothiazole scaffold is a key component in the development of molecular probes for detecting Tau protein aggregates, which are a hallmark of Alzheimer's disease and other tauopathies. nih.gov Thioflavin T, a benzothiazole dye, is widely used to detect the cross-β-sheet structures found in amyloid fibrils, including those of Tau. nih.gov

Researchers have developed novel derivatives to improve binding affinity and specificity for Tau. For instance, a series of 2-aminothiazole-flavonoid hybrid compounds were synthesized and evaluated for their ability to bind to Tau. mdpi.com Two of these compounds showed a high affinity for Tau and were effective at inhibiting its fibrillation. mdpi.com These compounds were also observed to induce microtubule bundling in glioblastoma cells, which express Tau. mdpi.com

Furthermore, benzothiazole-based compounds have been designed as potential imaging agents for Tau protein. nih.gov The development of fluorinated molecular probes, for example, is an active area of research for use in positron emission tomography (PET) and magnetic resonance imaging (MRI) for the early diagnosis of Alzheimer's disease. nih.gov BODIPY-based probes with a benzothiazole component have also been synthesized and have shown selectivity for Tau, with the ability to label hyperphosphorylated Tau in mouse models of the disease. frontiersin.org

Table 3: Benzothiazole Derivatives as Probes for Tau Protein

Compound Type Application Key Characteristics Reference
2-Aminothiazole-Flavonoid Hybrids Inhibition of Tau Fibrillation High affinity for Tau protein and inhibition of its assembly into filaments. mdpi.com
Benzothiazole Cyanine Dye (N744) Tau Aggregation Inhibition Identified as a strong inhibitor of Tau aggregation. nih.gov
Fluorinated Molecular Probes Molecular Imaging (PET, MRI) Designed for selective binding to and detection of neurofibrillary tangles. nih.gov
BODIPY-based Probes (Tau1 and Tau2) Selective Tau Imaging Large Stokes shift and emission at ~650 nm, with high selectivity for Tau. frontiersin.org

Inhibition of Amyloid Beta Peptide (Aβ) and Aβ-binding Alcohol Dehydrogenase (ABAD) Interactions

The interaction between amyloid-β peptide (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD), a mitochondrial enzyme, is implicated in the mitochondrial dysfunction seen in Alzheimer's disease. nih.govnih.gov Consequently, inhibiting this interaction is a promising therapeutic strategy. nih.govnih.gov

Research has led to the design and synthesis of benzothiazole phosphonate (B1237965) analogues as inhibitors of the human ABAD-Aβ interaction. nih.gov Initial structure-activity relationship (SAR) studies indicated that the benzothiazole amine moiety is crucial for this inhibitory activity. nih.gov Based on the structure of frentizole (B1674154), an immunosuppressive drug also found to inhibit the Aβ-ABAD interaction, novel benzothiazole ureas were developed with significantly improved potency. nih.gov

In addition to directly targeting the ABAD-Aβ interaction, other derivatives have been developed to modulate Aβ aggregation. For example, dual-function triazole-pyridine ligands have been shown to interact with the Aβ peptide and limit metal-induced Aβ aggregation. rsc.org

Table 4: Benzothiazole Derivatives Targeting Aβ and ABAD

Compound Type Target Mechanism of Action Reference
Benzothiazole Phosphonate Analogues Aβ-ABAD Interaction Designed to inhibit the interaction between Aβ and the mitochondrial enzyme ABAD. nih.gov
Benzothiazole Ureas Aβ-ABAD Interaction Developed from frentizole with improved potency in inhibiting the Aβ-ABAD interaction. nih.gov
Triazole-Pyridine Ligands Metal-induced Aβ Aggregation Interact with the Aβ peptide and modulate its aggregation in the presence of metal ions. rsc.org

Anti-Inflammatory and Immunomodulatory Effects

The benzothiazole nucleus is present in various compounds that exhibit anti-inflammatory and immunomodulatory properties. iosrjournals.orgresearchgate.net The anti-inflammatory effects of some benzothiazole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. nih.gov

A study on a synthesized 2-amino-6-methoxy benzothiazole derivative demonstrated its anti-inflammatory activity in an in vitro assay by inhibiting the hemolysis of red blood cells, a common method to assess membrane-stabilizing and thereby anti-inflammatory potential. iosrjournals.org Further research into other benzothiazole derivatives has shown their ability to reduce levels of NF-κB, a transcription factor that plays a central role in inflammatory responses. nih.gov The reduction in NF-κB subsequently leads to a decrease in its downstream effectors, COX-2 and inducible nitric oxide synthase (iNOS). nih.gov

In terms of immunomodulatory effects, various synthetic derivatives of benzothiazoles have been evaluated. researchgate.net Some compounds have shown potent inhibitory activity on the proliferation of activated peripheral blood mononuclear cells (PBMCs) and the production of interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell proliferation. researchgate.net Certain derivatives also suppressed the production of reactive oxygen species (ROS) in phagocytes and inhibited lipopolysaccharide (LPS)-induced nitrite (B80452) production in macrophages. researchgate.net Some compounds displayed a selective inhibition of Th1 (IL-2) or Th2 (IL-4) cytokines, while others were non-selective, suggesting their potential application in autoimmune diseases by interfering with the humoral immune response. researchgate.net

Table 5: Anti-inflammatory and Immunomodulatory Activities of Benzothiazole Derivatives

Compound Type Activity Key Findings Reference
2-Amino-6-methoxy benzothiazole derivative Anti-inflammatory Showed satisfactory in vitro anti-inflammatory activity by inhibiting red blood cell hemolysis. iosrjournals.org
2-Substituted benzothiazole derivatives Anti-inflammatory Reduced NF-κB levels, leading to decreased COX-2 and iNOS expression in hepatocellular carcinoma cells. nih.gov
Synthetic Benzothiazole Analogs Immunomodulatory Inhibited T-cell proliferation and production of cytokines like IL-2 and IL-4; suppressed ROS production in phagocytes. researchgate.net

Other Therapeutic Activities

In addition to the activities mentioned above, derivatives of this compound and the broader benzothiazole class have been explored for other therapeutic applications.

Notably, derivatives of 6-methoxy-2-aminobenzothiazole have been synthesized and evaluated for their antibacterial activity. ekb.eg These compounds, including hydrazone and pyrazole (B372694) derivatives, were tested against a panel of Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Enterobacter) bacteria. ekb.eg

Furthermore, the benzothiazole scaffold is a component of molecules investigated for their effects on the central nervous system. For example, certain benzo[d]thiazol-2(3H)-one derivatives have been synthesized and shown to possess significant antidepressant and anticonvulsant effects in animal models. nih.gov

Analgesic Properties

The benzothiazole scaffold is a core structure in a number of biologically active compounds and is recognized for its wide spectrum of pharmacological activities, including analgesic effects. nih.gov Research into new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties has identified compounds with significant analgesic activity. nih.gov In studies using the hot plate method, certain derivatives exhibited efficacy that was comparable to the reference drug, celecoxib. nih.gov

The structure-activity relationship (SAR) studies from this research indicated that derivatives featuring an additional hydroxyl (-OH) or amino (-NH) group tended to show good analgesic activities. nih.gov For instance, twelve new benzothiazole derivatives were synthesized and evaluated, with several compounds showing notable results. nih.gov While specific research focusing solely on the analgesic properties of this compound is not extensively detailed in the reviewed literature, the analgesic potential of the broader benzothiazole class is well-established. nih.govderpharmachemica.com Further investigation is warranted to determine the specific contributions of the 6-methoxy and 2-thione groups to the analgesic effects.

Anticonvulsant Activity

Derivatives of the benzothiazole ring system have been a subject of significant interest for their potential applications in treating central nervous system (CNS) disorders, including epilepsy. nih.govnih.gov Studies have shown that modifications on the benzothiazole scaffold can lead to potent anticonvulsant agents. nih.gov

One area of research focused on a series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- nih.govnih.gov-oxazinane-2-thiones. These compounds were evaluated for their anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov The study revealed that the nature of the substituent at the 6-position of the benzothiazole ring played a crucial role in the anticonvulsant efficacy. The most potent compound in this series was 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- nih.govnih.gov-oxazinane-2-thiones (4j), which showed a protective index significantly higher than the reference drug, phenytoin. nih.gov

In a related study, derivatives of benzo[d]thiazol-2(3H)-one were synthesized and investigated for their anticonvulsant effects. nih.gov Several of these compounds demonstrated notable activity in the MES test, with two derivatives in particular, 3n and 3q, showing ED₅₀ values comparable to phenobarbital (B1680315) or valproate. nih.gov

These findings underscore the potential of the 6-substituted benzothiazole core in developing new anticonvulsant therapies.

Table 1: Anticonvulsant Activity of Selected Benzothiazole Derivatives

Compound Test Model ED₅₀ (mg/kg) Protective Index (PI) Reference
3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- nih.govnih.gov-oxazinane-2-thiones (4j) MES 9.85 (at 0.5h) 4.85 nih.gov
3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- nih.govnih.gov-oxazinane-2-thiones (4j) scPTZ 12 (at 0.5h) nih.gov
Compound 3n MES 46.1 6.34 nih.gov
Compound 3q MES 64.3 4.11 nih.gov
Phenytoin MES 23.5 3.01 nih.gov
Phenobarbital MES 21.2 6.89 nih.gov

Note: This table is interactive and can be sorted by column.

Antidiabetic Activity

The benzothiazole nucleus has been explored as a scaffold for the development of novel antidiabetic agents. nih.govnih.gov Research has focused on derivatives that can modulate key targets involved in glucose metabolism. One such target is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone (B1669442) to active cortisol, a hormone that can raise blood glucose levels.

A series of N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a rat model of non-insulin-dependent diabetes mellitus. Several of the synthesized compounds demonstrated a significant ability to lower plasma glucose levels. nih.gov The study identified that these compounds act as inhibitors of 11β-HSD1. nih.gov The most active compounds from this series were subjected to molecular docking studies to understand their interaction with the enzyme's active site, revealing potential hydrogen bond interactions with catalytic amino acid residues. nih.gov

Anthelmintic Activity

Derivatives of 6-methoxybenzothiazole have shown significant promise as a new class of anthelmintic agents. nih.gov In an effort to develop compounds with enhanced activity and metabolic stability, researchers have focused on modifying the 6-position of the benzothiazole ring.

One study reported on a series of newly designed N-[6-((4-acetyl-5-(4-chlorophenyl) and (4-nitrophenyl)-4,5-dihydro- nih.govnih.govnih.gov-oxadiazol-2-yl)methoxy)benzothiazol-2-yl]acetamides, which exhibited significant activity against rumen flukes. nih.gov It was noted that the presence of the 1,3,4-oxadiazoline ring attached to the 6-methoxybenzothiazole skeleton was more favorable for paramphistomicidal activity than flexible aliphatic substitutions. nih.gov

A subsequent study continued these efforts by synthesizing new O-substituted 6-methoxybenzothiazole-2-carbamates. nih.gov In this series, various planar heterocyclic ring systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, were introduced at the 6-position. The in vitro evaluation of these compounds against rumen flukes (paramphistomum) identified several potent derivatives. nih.gov

Table 2: Anthelmintic Activity of Selected 6-Methoxybenzothiazole Derivatives

Compound Description Activity Reference
Methyl 6-[(5-(4-bromophenacylsulfanyl)- nih.govnih.govnih.gov-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate (24) 1,3,4-oxadiazole derivative Equipotent to oxyclozanide (B1678079) at 80 μg/mL nih.gov
Compound 9 1,3,4-oxadiazole derivative High anthelmintic effect nih.gov
Compound 10 1,3,4-oxadiazole derivative High anthelmintic effect nih.gov
Compound 23 1,3,4-oxadiazole derivative High anthelmintic effect nih.gov
N-[6-((4-acetyl-5-(4-chlorophenyl)-4,5-dihydro- nih.govnih.govnih.gov-oxadiazol-2-yl)methoxy)benzothiazol-2-yl]acetamide (V) 1,3,4-oxadiazoline derivative Significant activity against rumen flukes nih.gov

Note: This table is interactive and can be sorted by column.

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. The benzothiazole scaffold has been identified as a promising starting point for the development of such agents. nih.govnih.gov

One key target for new antitubercular drugs is the enzyme decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. sphinxsai.com Research into 2-mercaptobenzothiazole (B37678) derivatives has shown potential for inhibiting Mtb type II NADH dehydrogenase (NDH-2), another crucial enzyme in the mycobacterial respiratory pathway. nih.govresearchgate.net

A study on a series of 2-mercaptobenzothiazole derivatives evaluated their in vitro antitubercular activity. The structure-activity relationship analysis revealed that substitution at the 6-position of the benzothiazole ring significantly influenced the activity. Among derivatives with electron-withdrawing groups at this position, the compound with a 6-fluoro group (MIC = 4–16 μg/ml) showed better anti-TB activity compared to those with 6-chloro (MIC = 16–64 μg/ml) or 6-bromo (MIC = 32–128 μg/ml) groups. nih.gov This highlights the importance of the electronic properties of the substituent at the 6-position for antitubercular efficacy. nih.gov

Antimalarial Activity

Malaria remains a significant global health issue, and the development of drug resistance necessitates the discovery of new antimalarial compounds. derpharmachemica.com Benzothiazole derivatives have been identified as a promising class of substances for treating malaria. nih.gov

A systematic review of the literature confirmed that numerous benzothiazole analogs exhibit potent antiplasmodial activity against various strains of the malaria parasite. nih.gov The antimalarial mechanisms of these compounds are varied, including the inhibition of Plasmodium falciparum enzymes in in vitro studies and the reduction of blood-stage parasites in in vivo models. nih.gov

Structure-activity relationship studies have consistently shown that the substitution pattern on the benzothiazole scaffold is critical for determining the antimalarial activity of the analog. nih.gov While specific studies on this compound were not detailed, the general findings suggest that modification of the benzothiazole core, including at the 6-position, is a viable strategy for developing new and effective antimalarial drugs. derpharmachemica.comnih.gov

Antidepressant Activity

The benzothiazole scaffold has been investigated for its potential in developing new antidepressant medications. researchgate.netnih.gov Animal models such as the forced swimming test (FST) and tail suspension test (TST) have been used to demonstrate the antidepressant-like effects of various benzothiazole derivatives. nih.govresearchgate.net

In one study, a series of novel benzothiazole derivatives were synthesized and evaluated for their antidepressant-like effects. The results showed that several compounds significantly reduced the immobility time of mice in the TST. researchgate.net Further testing in a modified forced swimming test revealed that these active compounds decreased immobility while increasing swimming behavior, which is often associated with enhanced serotonergic neurotransmission. researchgate.net

Another line of research focused on benzo[d]thiazol-2(3H)-one derivatives, which are structurally related to the thione series. nih.gov In the FST, a majority of the synthesized compounds induced a significant decrease in immobility time, indicating a marked antidepressant effect. The most potent of these compounds were found to increase the concentrations of the neurotransmitters serotonin (B10506) and norepinephrine, providing a potential mechanism for their antidepressant activity. nih.gov

Diuretic Properties

The investigation of benzothiazole derivatives as diuretic agents has shown promising results. A notable study on aryl-substituted benzothiazole-2-sulfonamides revealed their potent inhibitory activity against carbonic anhydrase, an enzyme involved in renal fluid and electrolyte balance. nih.gov Specifically, a 6-ethoxybenzothiazole-2-sulfonamide derivative was found to produce a clinically useful diuretic effect. nih.gov This finding suggests that substitution at the 6-position of the benzothiazole ring can significantly influence diuretic activity.

While this study focused on an ethoxy derivative, it provides a strong rationale for investigating the corresponding 6-methoxy derivatives. The structural similarity between methoxy and ethoxy groups suggests that 6-methoxybenzo[d]thiazole-2-sulfonamide derivatives could also exhibit significant carbonic anhydrase inhibition and, consequently, diuretic properties. However, dedicated studies on the 6-methoxy analogues are required to confirm this hypothesis and to fully characterize their diuretic potential.

Antipyretic Properties

Antifeedant and Acaricidal Activities

The potential of 2-mercaptobenzothiazole derivatives as agents to deter feeding in insects (antifeedant) and to kill mites and ticks (acaricidal) has been an area of interest. Research has indicated that derivatives of 2-mercaptobenzothiazole possess anthelmintic activity, which involves the expulsion of parasitic worms. nih.gov While not a direct measure of antifeedant or acaricidal effects, it points to the potential of this chemical class to interfere with the biological processes of various pests.

Furthermore, the fungicidal and insecticidal properties of related compounds like 2,2′-dithiobisbenzothiazole suggest that the benzothiazole scaffold can be effective against a range of organisms. nih.gov However, specific studies detailing the antifeedant and acaricidal activities of derivatives of this compound are not prominently featured in the available scientific literature. Therefore, dedicated research is required to explore and quantify these specific biological effects.

Structure Activity Relationship Sar Studies and Computational Approaches for 6 Methoxybenzo D Thiazole 2 3h Thione

Systematic Elucidation of Structure-Activity Relationships within 6-Methoxybenzo[d]thiazole-2(3H)-thione Derivatives

SAR studies investigate how chemical modifications to a core scaffold influence its biological and physicochemical properties. For derivatives of the benzo[d]thiazole nucleus, this has involved altering substituents on the aromatic ring and modifying other parts of the molecule to probe interactions with biological targets.

The nature and position of substituents on the benzothiazole (B30560) ring are critical determinants of biological potency and selectivity. Research into inhibitors of the enzyme N-Ribosylnicotinamide: quinone oxidoreductase 2 (NQO2), a target in inflammation and cancer, has provided specific insights. nih.gov

In one study, various benzothiazole analogues were synthesized and evaluated for their ability to inhibit NQO2. The findings highlighted that substituents at the 6-position of the benzothiazole ring play a significant role in inhibitory activity. For instance, a 6-methoxy substituent, as found in the parent compound of this article, was part of a potent NQO2 inhibitor when combined with a 3',4',5'-trimethoxyphenyl group at the 2-position, yielding an IC₅₀ value of 51 nM. nih.gov This was comparable in potency to derivatives with a 6-amino group (IC₅₀ of 79 nM) and a 6-acetamide group (IC₅₀ of 31 nM). nih.gov The most active compound in the series was a 6-hydroxy derivative, which is a close structural analogue of resveratrol. nih.gov

These results indicate that small, electron-donating or hydrogen-bonding groups at the 6-position are well-tolerated and can contribute to high potency. The data suggests that modifications at this position can fine-tune the electronic and steric properties of the molecule to optimize interactions within the enzyme's active site.

Inhibitory Potency (IC₅₀) of 2-(3',4',5'-trimethoxyphenyl)benzothiazole Derivatives against NQO2. nih.gov
Substituent at 6-positionCompound NameIC₅₀ (nM)
-OCH₃ (Methoxy)6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole51
-NH₂ (Amino)6-amino-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole79
-NHCOCH₃ (Acetamide)N-(2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazol-6-yl)acetamide31

The 6-methoxybenzo[d]thiazole scaffold has also been used to develop fluorescent probes. Studies on derivatives designed to detect amyloid aggregates and reactive oxygen species showed a clear link between structure and fluorescent properties. cam.ac.uk For example, a derivative, 2-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-6-methoxybenzo[d]thiazole (BE02), showed a 4.8-fold increase in fluorescence upon binding to α-synuclein aggregates. This fluorescence was further enhanced to a 19.6-fold increase when both aggregates and hydrogen peroxide were present, demonstrating a bifunctional response. cam.ac.uk The oxidation of the boronate ester to a hydroxyl group by reactive oxygen species altered the electronic properties of the molecule, significantly modulating its fluorescence intensity. cam.ac.uk This highlights how specific molecular modifications can be rationally designed to create probes whose fluorescence is directly correlated with binding events and the presence of specific analytes.

Computational Chemistry for Predictive Modeling and Ligand Design

Computational methods are powerful tools for understanding and predicting the behavior of molecules like this compound at the atomic level. These techniques guide the design of new derivatives by modeling their interactions with biological targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding energetics and key interactions.

LasR Receptor in Pseudomonas aeruginosa : The LasR receptor is a key regulator of quorum sensing (QS), a cell-to-cell communication system that controls virulence in the pathogen Pseudomonas aeruginosa. Thiazole (B1198619) derivatives have been investigated as potential QS inhibitors that target LasR. researchgate.net Docking studies of various thiazole derivatives into the LasR ligand-binding domain have shown that they establish crucial interactions with key amino acid residues. Strong binding is often facilitated by hydrogen bonds and π-π stacking interactions with residues such as Tyr56, Trp60, Asp73, and Ser129. researchgate.net One lead compound identified through these methods also formed a strong pi-cation interaction with Trp88. researchgate.net These in silico studies successfully predict binding modes and help prioritize candidates for synthesis and biological testing. researchgate.netnih.gov

NQO2 Active Site : For the NQO2 enzyme, computational modeling has been used to understand why certain benzothiazole derivatives are potent inhibitors. Docking studies indicated that the most active compounds exhibit good shape complementarity with the NQO2 active site. nih.gov Favorable interactions include π-π stacking with the isoalloxazine ring of the FAD cofactor and the formation of hydrogen bonds with key amino acid residues within the binding pocket. nih.gov This modeling confirms that a planar structure and optimal shape are key features for potent NQO2 inhibitors from this chemical class. nih.gov

Summary of Key Interactions from Molecular Docking Studies
TargetCompound ClassKey Interacting Residues/FeaturesReference
LasR Receptor (P. aeruginosa)Thiazole DerivativesTyr56, Trp60, Asp73, Ser129, Trp88 researchgate.net
NQO2 Active SiteBenzothiazole Derivativesπ-π stacking with FAD isoalloxazine ring, hydrogen bonds with active site residues nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific biological target. This model can then be used as a filter in virtual screening to search large chemical databases for new potential ligands.

This approach has been successfully applied to discover novel thiazole-based QS inhibitors. researchgate.net Using a known active thiazole compound as a template, a structure-based virtual screening of the ZINC database was performed. researchgate.netnih.gov This process led to the identification of hundreds of novel thiazole derivatives that were subsequently docked into the LasR receptor's active site to prioritize them for further study. researchgate.net This demonstrates the efficiency of combining pharmacophore concepts and virtual screening to explore vast chemical spaces for new hit compounds.

Beyond simple docking, more advanced computational techniques are used to refine binding predictions. Conformational analysis assesses the different shapes (conformations) a molecule can adopt and their relative energies. Molecular dynamics (MD) simulations model the movement of the ligand-protein complex over time, providing a more dynamic picture of the binding event and confirming the stability of the interaction. researchgate.net

For thiazole derivatives targeting the LasR receptor, MD simulations have been used to validate docking results and confirm that the potential inhibitors remain stably bound in the active site. researchgate.net Furthermore, techniques like Density Functional Theory (DFT) have been employed to analyze the electron density of lead compounds, offering deeper insights into their chemical reactivity and interaction potential. researchgate.netnih.gov These computational analyses, along with binding free energy calculations, help to refine the selection of the most promising candidates for development as therapeutic agents. researchgate.net

Advanced Applications and Future Research Directions of 6 Methoxybenzo D Thiazole 2 3h Thione

Development as Chemosensors (e.g., for Mercury Ion Detection)

The development of chemosensors for the detection of environmentally and biologically important species is a rapidly growing field of research. Thiazole (B1198619) and its derivatives have shown considerable promise in this area, particularly for the detection of heavy metal ions like mercury (Hg²⁺), which is highly toxic and poses a significant threat to human health and the environment. nih.gov The structural features of the benzothiazole (B30560) scaffold, including the presence of sulfur and nitrogen atoms, make it an excellent candidate for binding to metal ions. nih.gov

While direct studies on 6-Methoxybenzo[d]thiazole-2(3H)-thione as a chemosensor are not extensively documented, the principles derived from related compounds suggest its potential. For instance, thiazole-based azomethine compounds have been successfully employed for the three-way detection of mercury ions through colorimetric, fluorometric, and naked-eye methods. nih.gov In these sensors, the sulfur atom of the thiazole ring and the nitrogen atom of the imine group often act as the key binding sites for Hg²⁺ ions. nih.gov

Furthermore, derivatives of 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) are known to exhibit excited-state intramolecular proton transfer (ESIPT), a property that can be harnessed for developing fluorescent probes. frontiersin.org The photophysical properties of these probes can be modulated by the binding of metal ions, leading to a detectable signal. The methoxy (B1213986) group at the 6-position of the benzothiazole ring in this compound can influence the electron density of the aromatic system, which in turn could affect its binding affinity and selectivity towards specific ions. Future research could focus on synthesizing derivatives of this compound functionalized with specific ionophores to create highly selective and sensitive chemosensors for mercury and other toxic metal ions.

Table 1: Examples of Thiazole-Based Chemosensors for Mercury Ion Detection

Compound ClassDetection Method(s)Limit of Detection (LOD)Reference
Thiazole-formulated azomethineColorimetric, Fluorometric, Naked-eye0.1126 × 10⁻⁹ M (Fluorometric) nih.gov
BODIPY-based compoundsFluorometric, UV-visVaries with specific probe frontiersin.org
2-(2-hydroxyphenyl)benzothiazole (HBT) derivativesRatiometric sensing, BioimagingDependent on substituent and target ion frontiersin.org

Contributions to Materials Science and Engineering

The unique structural and electronic properties of benzothiazole derivatives make them valuable building blocks in materials science and engineering. One area of significant interest is their use as ligands in the formation of metal-organic frameworks (MOFs) and other supramolecular structures. These materials have potential applications in gas storage, catalysis, and as new functional materials. mdpi.com

An analogue of the target compound, 2-mercapto-6-nitrobenzothiazole (B1348667) (MNBT), has been shown to be an excellent ligand for constructing metal-organic supramolecular structures. mdpi.com These structures are stabilized by various intermolecular interactions, including hydrogen bonds and π–π stacking. mdpi.com Similarly, this compound, with its thione group and aromatic rings, can coordinate with metal ions to form stable complexes and frameworks. The methoxy group can further influence the packing and properties of the resulting materials.

Thiazolothiazole (TTZ)-based functional MOFs are an emerging class of materials with multifunctional properties, including fluorescence sensing and catalysis. orientjchem.org The rigid and planar structure of the thiazole-containing ligands contributes to the formation of robust frameworks with desirable electronic properties. benthamdirect.com Research into the use of this compound as a ligand could lead to the development of novel MOFs with tailored functionalities. For example, a Zn-based MOF containing a thiazolo[5,4-d]thiazole (B1587360) ligand has demonstrated efficient removal of heavy metal ions like Pb²⁺ and Hg²⁺ from water. cymitquimica.com

Future research in this area could involve the synthesis and characterization of MOFs and coordination polymers incorporating this compound and exploring their applications in areas such as catalysis, sensing, and photonics.

Exploration in Prodrug Design and Targeted Delivery Systems

The concept of prodrugs involves chemically modifying a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties, such as increasing its solubility, stability, or targeting it to a specific site in the body. mdpi.com Benzothiazoles have been a focus of prodrug design, particularly in the development of anticancer agents.

A notable example is the development of the antitumor benzothiazole prodrug, Phortress. acs.org The mechanism of action of this class of compounds involves selective uptake into sensitive cancer cells, followed by binding to the Arylhydrocarbon Receptor (AhR) and induction of the cytochrome P450 isoform CYP1A1. acs.org This enzyme then metabolizes the prodrug into a reactive intermediate that forms DNA adducts, leading to cell death. acs.org This selective activation in cancer cells minimizes toxicity to healthy tissues.

While there are no specific reports on prodrugs of this compound, its benzothiazole core makes it a candidate for such a strategy. The thione group and the methoxy group offer sites for chemical modification to create prodrugs. For instance, the thione group could be derivatized to form a more water-soluble moiety that is cleaved in vivo to release the active drug. Esters are commonly used as promoieties in prodrug design to enhance lipophilicity and bioavailability. frontiersin.org

Targeted delivery systems, such as nanoformulations, could also be explored for this compound. nih.gov Encapsulating the compound in nanoparticles could improve its solubility, protect it from degradation, and allow for targeted delivery to specific tissues or cells, such as tumors. The development of mitochondria-targeted photosensitizers using benzoxazole-based platinum complexes highlights a potential strategy for targeting specific organelles within cancer cells. nih.gov

Emerging Research Frontiers and Unexplored Biological Pathways

Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govtandfonline.com Research is continuously uncovering new biological targets and pathways for these compounds.

In the realm of oncology, benzothiazole derivatives are being investigated for their ability to target hypoxic tumors, which are often resistant to conventional therapies. nih.gov They have been shown to interfere with various proteins involved in tumorigenesis, such as receptor tyrosine kinases (e.g., c-Met, EGFR), the PI3K/Akt/mTOR pathway, and enzymes involved in pH regulation like carbonic anhydrases. nih.govnih.govrsc.org A novel benzothiazole derivative has been shown to induce apoptosis in colorectal cancer cells through the ROS–mitochondria-mediated apoptotic pathway. frontiersin.org Another study demonstrated that a benzothiazole derivative exhibited dual anticancer and anti-inflammatory activities by inhibiting the AKT and ERK signaling pathways. nih.gov

The neuroprotective potential of benzothiazoles is another exciting area of research. Derivatives are being developed as multi-target-directed ligands for the treatment of neurodegenerative disorders like Alzheimer's disease. youtube.comorganic-chemistry.org These compounds can simultaneously inhibit multiple targets, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), which are implicated in the pathology of Alzheimer's. youtube.comekb.eg

The methoxy group and the thione functionality of this compound could play a significant role in its interaction with biological targets. Future research should focus on screening this compound against a wide range of biological targets to uncover novel therapeutic applications and to elucidate its mechanism of action at the molecular level.

Table 2: Selected Biological Targets of Benzothiazole Derivatives

Biological Target/PathwayTherapeutic AreaExample Benzothiazole DerivativeReference
Receptor Tyrosine Kinases (c-Met, EGFR)Cancer2,6-disubstituted benzothiazoles nih.gov
PI3K/Akt/mTOR PathwayCancerGeneral benzothiazole derivatives nih.gov
Hypoxia-Inducible Factor (HIF) CascadeCancer (Hypoxic Tumors)Various benzothiazole derivatives nih.gov
Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B)Alzheimer's DiseaseBenzothiazole-based multi-target-directed ligands youtube.comekb.eg
NF-κB/COX-2/iNOS PathwayCancer, Inflammation2-substituted benzothiazoles tandfonline.com

Sustainable Synthesis Strategies for this compound and its Analogues (e.g., Green Chemistry Methods)

The development of environmentally friendly and efficient synthetic methods is a key goal in modern chemistry. Green chemistry principles, such as the use of renewable feedstocks, less hazardous solvents, and energy-efficient processes, are being increasingly applied to the synthesis of heterocyclic compounds like benzothiazoles. nih.gov

Traditional methods for synthesizing benzothiazoles often involve the condensation of 2-aminothiophenols with various reagents, which can sometimes require harsh reaction conditions or the use of toxic catalysts. nih.gov More sustainable approaches that have been developed for benzothiazole synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov Microwave-assisted methods have been successfully used for the synthesis of various benzothiazole and benzothiazolone derivatives. nih.gov

Ultrasound-assisted synthesis: Sonochemistry offers another energy-efficient route to benzothiazoles, often proceeding under milder conditions and with higher yields. researchgate.net Ultrasound irradiation has been employed for the green synthesis of thiazole derivatives using water as a solvent. researchgate.net

Catalyst-free and solvent-free reactions: The development of reactions that proceed without a catalyst and in the absence of a solvent represents a significant step towards a more sustainable chemical industry.

Use of green catalysts and solvents: Researchers are exploring the use of recyclable catalysts and environmentally benign solvents like water for the synthesis of benzothiazoles. For example, a simple and efficient method for benzothiazole synthesis uses samarium triflate as a reusable acid catalyst in an aqueous medium.

Flow chemistry: Continuous flow synthesis offers several advantages over batch processing, including better process control, improved safety, and easier scalability. The electrochemical synthesis of benzothiazoles in a flow system represents a green and efficient approach.

These green chemistry approaches can be adapted for the synthesis of this compound and its analogues, leading to more sustainable and cost-effective production processes.

Table 3: Comparison of Conventional and Green Synthesis Methods for Benzothiazoles

Synthesis MethodKey FeaturesAdvantages
Conventional HeatingOften requires high temperatures and long reaction timesWell-established procedures
Microwave-AssistedRapid heatingReduced reaction times, higher yields
Ultrasound-AssistedAcoustic cavitationMilder conditions, improved efficiency
Catalyst-free/Solvent-freeEliminates catalyst and solvent wasteEnvironmentally friendly, simplified workup
Green Catalysts/SolventsUse of recyclable catalysts and benign solvents (e.g., water)Reduced environmental impact, improved safety
Flow ChemistryContinuous processingEnhanced safety, scalability, and process control

Q & A

Q. What synthetic routes are commonly used to prepare 6-Methoxybenzo[d]thiazole-2(3H)-thione?

The compound is typically synthesized via nucleophilic substitution of a halogenated precursor (e.g., 6-iodo or 6-chloro derivatives) with methoxide. A standard method involves reacting 2-aminothiophenol derivatives with methoxy-introducing reagents under basic conditions (e.g., K₂CO₃ or NaOMe) in polar solvents like ethanol or acetonitrile. Cyclization and purification steps are critical to ensure yield and purity .

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and aromatic proton environments.
  • IR spectroscopy to identify the thione (C=S) stretch (~1200–1100 cm⁻¹).
  • Mass spectrometry for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve bond lengths and angles .

Q. What are the primary challenges in optimizing synthesis yields?

Challenges include controlling regioselectivity during methoxy substitution, minimizing byproducts (e.g., disulfide formation), and ensuring stability of the thione group. Reaction parameters (temperature, solvent polarity, and catalyst choice) must be optimized. Green chemistry approaches, such as flow reactors, improve scalability .

Q. Which in vitro assays are used to evaluate antimicrobial activity?

Standard assays include:

  • Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., S. aureus, E. coli).
  • Agar diffusion to assess zone-of-inhibition profiles.
  • Time-kill kinetics to study bactericidal effects .

Advanced Research Questions

Q. How does the methoxy substituent influence electronic properties compared to halogenated analogs?

The methoxy group is electron-donating, altering HOMO-LUMO gaps and reducing electrophilicity compared to electron-withdrawing halogens (e.g., I, Br). Density functional theory (DFT) studies reveal enhanced π-electron density in the benzothiazole ring, impacting binding interactions with biological targets (e.g., enzymes, DNA) .

Q. What mechanistic insights explain the compound’s anticancer activity?

In vitro studies suggest apoptosis induction via mitochondrial dysfunction (e.g., loss of membrane potential) and ROS generation. Advanced techniques like flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) validate these pathways. Comparative IC₅₀ values across cell lines (e.g., MCF-7, A549) highlight structure-activity relationships (SAR) .

Q. How can contradictions in bioactivity data between analogs be resolved?

Discrepancies (e.g., lower MICs in halogenated vs. methoxy derivatives) arise from differences in lipophilicity, solubility, and electronic effects. Researchers should perform QSAR modeling to correlate substituent parameters (Hammett σ, logP) with activity. Cross-validation using standardized assays (e.g., identical cell lines/solvent systems) reduces variability .

Q. What computational tools predict target binding modes?

  • Molecular docking (AutoDock, Glide) to simulate interactions with proteins (e.g., tubulin, topoisomerases).
  • MD simulations to assess binding stability over time.
  • Natural Bond Orbital (NBO) analysis to quantify charge transfer and hyperconjugative effects .

Q. How do solvent effects modulate reactivity in substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions, enhancing reaction rates. Solvent polarity also affects solubility of intermediates. Kinetic studies and DFT-based solvent parameterization (e.g., Kamlet-Taft) provide mechanistic insights .

Q. What strategies improve bioavailability for pharmacological studies?

  • Prodrug design : Esterification of the thione group to enhance membrane permeability.
  • Nanocarriers : Liposomal encapsulation to improve solubility and target specificity.
  • Pharmacokinetic profiling : In vivo studies to assess absorption, metabolism, and half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.